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molecular formula C12H10O4 B1234970 8-Acetyl-7-hydroxy-4-methylcoumarin CAS No. 2555-29-5

8-Acetyl-7-hydroxy-4-methylcoumarin

Cat. No. B1234970
M. Wt: 218.2 g/mol
InChI Key: WZOMQVFUPMLOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04083857

Procedure details

4-Methyl-7-hydroxy-coumarin (26.4g), aluminum chloride (76.1g) and sodium chloride (9.5g) were placed in a flask and shaken to effect reasonable mixing. The flask was then immersed in an oil bath, and the temperature raised to 150° C. Hydrogen chloride evolution commenced at about 100°-110° C. After maintaining the temperature at 150° C for 15 minutes, the melt produced was heated to 160° C and stirred until evolution of hydrogen chloride ceased. Stirring was continued while acetyl chloride (11.8 ml) was added to the melt over a period of about 30 minutes. After maintaining the melt at 160° to 165° C for a further 15 minutes, it was poured with stirring into water (1000 ml). The solid produced was filtered off, washed free of chloride, and dried. On analysis, it was found that the solid contained about 70% by weight of 4-methyl-7-hydroxy-8-acetyl-coumarin and about 30% by weight of 4-methyl-7-hydroxy-6-acetyl-coumarin. The latter isomer was removed by recrystallisation of the product three times from 85% IMS to yield 20.4g of a 4-methyl-7-hydroxy-8-acetyl-coumarin, mpt 167°-169° C.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:13])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+].Cl.[C:21](Cl)(=[O:23])[CH3:22]>O>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([C:21](=[O:23])[CH3:22])[C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:13])[CH:3]=1 |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
CC1=CC(OC2=CC(=CC=C12)O)=O
Name
Quantity
76.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
9.5 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
11.8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was then immersed in an oil bath
CUSTOM
Type
CUSTOM
Details
commenced at about 100°-110° C
TEMPERATURE
Type
TEMPERATURE
Details
After maintaining the temperature at 150° C for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the melt produced
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 160° C
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
was added to the melt over a period of about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After maintaining the melt at 160° to 165° C for a further 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
it was poured
CUSTOM
Type
CUSTOM
Details
The solid produced
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed free of chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The latter isomer was removed by recrystallisation of the product three times from 85% IMS

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(OC2=C(C(=CC=C12)O)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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